(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Overview
Description
®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with the molecular formula C15H14BrNO4 and a molecular weight of 352.18 g/mol . This compound is notable for its use in the synthesis of enantio- and diastereomerically pure formoterol, a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone. This process uses a borane complex with polymer-bonded ®-diphenylpyrrolidinemethanol as the catalyst and sodium borohydride/trimethylsilyl chloride as the reductant . The reaction yields the desired product with high enantiomeric excess and yield .
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol can be scaled up using similar reaction conditions. The use of polymer-bonded catalysts and sodium borohydride/trimethylsilyl chloride ensures high efficiency and safety, minimizing the toxicity associated with the reaction .
Chemical Reactions Analysis
Types of Reactions: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines under basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Major Products:
Reduction: ®-1-(4-Benzyloxy-3-aminophenyl)-2-bromoethanol.
Substitution: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-hydroxyethanol or ®-1-(4-Benzyloxy-3-nitrophenyl)-2-aminoethanol.
Scientific Research Applications
®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is primarily used in pharmaceutical research for the synthesis of formoterol . Its chiral nature makes it valuable in the study of enantioselective synthesis and the development of chiral drugs. Additionally, it serves as a key intermediate in the preparation of other biologically active compounds .
Mechanism of Action
The mechanism of action of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is primarily related to its role as an intermediate in the synthesis of formoterol. Formoterol acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from asthma symptoms . The molecular targets and pathways involved include the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, and subsequent relaxation of bronchial smooth muscle .
Comparison with Similar Compounds
- ®-1-(4-Benzyloxy-3-nitrophenyl)-2-hydroxyethanol
- ®-1-(4-Benzyloxy-3-aminophenyl)-2-bromoethanol
- ®-1-(4-Benzyloxy-3-nitrophenyl)-2-aminoethanol
Uniqueness: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific chiral configuration and its role as a precursor in the synthesis of formoterol. Its ability to undergo various chemical transformations while maintaining high enantiomeric purity makes it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447018 | |
Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188690-82-6 | |
Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in pharmaceutical synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of (R,R)-formoterol [, ]. (R,R)-formoterol is a highly potent and selective β₂-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Therefore, the development of efficient and enantioselective synthesis routes for this intermediate is crucial for the production of this important drug.
Q2: How does the choice of reductant impact the synthesis of this compound?
A2: The research highlights the use of two different reductants: NaBH4/ Me3SiCl and BH3 complex with polymer-bonded (R)-diphenylpyrrolidinemethanol []. Using NaBH4/ Me3SiCl offers advantages in terms of reduced toxicity and improved safety compared to traditional reducing agents []. This is particularly important for large-scale production and environmental considerations.
Q3: What are the advantages of enzymatic resolution in the synthesis of this compound?
A3: Enzymatic resolution, as described in one of the papers [], offers a way to obtain this compound enantioselectively. This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer behind. This approach can be advantageous due to its high selectivity and mild reaction conditions, making it a valuable tool in chiral synthesis.
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